molecular formula C13H10ClNO3 B12386022 Cyp450-IN-1

Cyp450-IN-1

Cat. No.: B12386022
M. Wt: 263.67 g/mol
InChI Key: LAFBFHZSGJEXHL-IODUZNRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyp450-IN-1 is a compound known for its role as an inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are a superfamily of enzymes containing heme as a cofactor and are involved in the metabolism of various substances, including drugs, fatty acids, and steroids . This compound is specifically designed to inhibit these enzymes, making it a valuable tool in pharmacological research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyp450-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:

    Formation of the Core Structure: This step involves the construction of the core chemical structure of this compound through a series of organic reactions such as condensation, cyclization, and functional group transformations.

    Functionalization: The core structure is then functionalized with specific groups that enhance its inhibitory activity against cytochrome P450 enzymes. This may involve reactions such as halogenation, alkylation, or acylation.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:

    Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized reaction conditions to ensure consistent product quality.

    Process Optimization: Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize impurities.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyp450-IN-1 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, often altering its inhibitory activity.

    Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, potentially modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are typical reducing agents.

    Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile are frequently used in these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with different chemical properties.

    Substitution: Substituted compounds with modified inhibitory activity.

Scientific Research Applications

Cyp450-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of cytochrome P450 enzymes and their role in chemical reactions.

    Biology: Helps in understanding the metabolic pathways involving cytochrome P450 enzymes and their regulation.

    Medicine: Investigated for its potential therapeutic applications in diseases where cytochrome P450 enzymes play a critical role, such as cancer and liver diseases.

    Industry: Utilized in the development of new drugs and the optimization of drug metabolism studies.

Mechanism of Action

Cyp450-IN-1 exerts its effects by binding to the active site of cytochrome P450 enzymes, thereby inhibiting their activity. The mechanism involves:

    Binding: this compound binds to the heme group in the active site of the enzyme.

    Inhibition: This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity.

    Pathways: The inhibition of cytochrome P450 enzymes affects various metabolic pathways, including drug metabolism, steroid synthesis, and fatty acid oxidation.

Comparison with Similar Compounds

Cyp450-IN-1 can be compared with other cytochrome P450 inhibitors, such as:

    Ketoconazole: A well-known inhibitor used in antifungal treatments.

    Fluconazole: Another antifungal agent with inhibitory effects on cytochrome P450 enzymes.

    Itraconazole: Similar to ketoconazole and fluconazole, used in the treatment of fungal infections.

Uniqueness

This compound is unique due to its specific inhibitory profile and potency against certain cytochrome P450 enzymes. Its structure and functional groups are optimized for selective inhibition, making it a valuable tool in research and drug development.

Properties

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

(4Z)-4-[(Z)-3-chloro-3-(4-hydroxyphenyl)prop-2-enylidene]-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C13H10ClNO3/c1-8-11(13(17)18-15-8)6-7-12(14)9-2-4-10(16)5-3-9/h2-7,16H,1H3/b11-6-,12-7-

InChI Key

LAFBFHZSGJEXHL-IODUZNRKSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C=C(\C2=CC=C(C=C2)O)/Cl

Canonical SMILES

CC1=NOC(=O)C1=CC=C(C2=CC=C(C=C2)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.